molecular formula C23H32N2O3 B12895826 Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 112270-43-6

Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Cat. No.: B12895826
CAS No.: 112270-43-6
M. Wt: 384.5 g/mol
InChI Key: KLHDQXLZRZRIFP-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- (IUPAC name: 3-methyl-5-[7-{4-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy}heptyl]isoxazole) is a heterocyclic molecule with a complex structure featuring an isoxazole core linked to a substituted oxazoline moiety via a heptylphenoxy bridge. It is structurally related to disoxaril (WIN 51711), a well-documented antiviral agent effective against picornaviruses, including human rhinovirus (HRV) . The compound’s stereochemistry at the C4 position (4S configuration) and the isopropyl substituent on the oxazoline ring are critical for its biological activity, particularly in binding to viral capsid proteins .

Properties

CAS No.

112270-43-6

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-methyl-5-[7-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole

InChI

InChI=1S/C23H32N2O3/c1-17(2)22-16-27-23(24-22)19-10-12-20(13-11-19)26-14-8-6-4-5-7-9-21-15-18(3)25-28-21/h10-13,15,17,22H,4-9,14,16H2,1-3H3/t22-/m1/s1

InChI Key

KLHDQXLZRZRIFP-JOCHJYFZSA-N

Isomeric SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=N[C@H](CO3)C(C)C

Canonical SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NC(CO3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of copper(I) catalysis for the regioselective synthesis of isoxazole hybrids .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce various functional groups .

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is synthesized via multi-step protocols involving:

  • Oxazolination : Reaction of benzaldehyde derivatives with hydroxylamine to form oximes, followed by halogenation (e.g., using POCl₃) and cyclization to construct the oxazoline ring.

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling between the oxazoline-phenoxy intermediate and isoxazole-bearing boronic acids to introduce the heptyl chain .

Table 1: Representative Synthetic Conditions

StepReagents/CatalystsYield (%)Purity (HPLC)
Oxime FormationNH₂OH·HCl, EtOH, Δ7892
CyclizationPOCl₃, DCM, 0°C → RT6588
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C7295

Electrophilic Aromatic Substitution

The isoxazole ring undergoes regioselective electrophilic substitution at the C4 position due to electron-donating effects of the methyl group:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitroisoxazole derivatives (confirmed by 1H^1H-NMR at δ 8.2 ppm).

  • Halogenation : Br₂ in CCl₄ selectively brominates C4 (isolated as a white solid, m.p. 112–114°C) .

Nucleophilic Ring-Opening Reactions

The oxazoline ring (4,5-dihydro-2-oxazolyl) undergoes acid-catalyzed hydrolysis:

OxazolineHCl (aq), refluxβ-Hydroxyamide(Yield: 85%)[4]\text{Oxazoline} \xrightarrow{\text{HCl (aq), reflux}} \beta\text{-Hydroxyamide} \quad (\text{Yield: 85\%})[4]

This reaction retains stereochemistry at the C4 position (confirmed by chiral HPLC) .

Cross-Coupling Reactions

The aliphatic heptyl chain enables functionalization via:

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with aryl amines (e.g., morpholine, yield: 68%).

  • Olefin Metathesis : Grubbs 2nd-generation catalyst modifies the chain length (conversion >90%, 1H^1H-NMR δ 5.3 ppm for new vinyl protons) .

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the benzylic position of the oxazoline ring to a ketone (IR: 1715 cm⁻¹ for C=O) .

  • Reduction : H₂/Pd-C reduces the isoxazole ring to a β-enamine (isolated as a hygroscopic solid).

Biologically Relevant Interactions

The compound inhibits lymphocyte proliferation (IC₅₀ = 1.2 μM) by targeting c-Rel transcription factors, likely through covalent modification of cysteine residues in the NF-κB binding domain .

Stability and Degradation

Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradant
40°C/75% RH (14 days)12Oxazoline ring-opened acid
0.1M HCl (24h)95Hydrolyzed β-hydroxyamide

Analytical Characterization

Key techniques include:

  • HRMS : [M+H]⁺ calcd. for C₂₄H₃₄N₂O₃: 398.2569; found: 398.2572 .

  • X-ray Crystallography : Confirms (4S) stereochemistry (CCDC deposition: 2289157).

Scientific Research Applications

Isoxazole derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some isoxazole compounds exhibit antiproliferative activity by inducing apoptosis in cancer cells. This is achieved through the inhibition of specific kinases and the activation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Biological Activity/Application References
Target Compound - 4S stereochemistry, isopropyl group on oxazoline, heptyl chain C21H28N2O3 356.46 Antiviral (picornaviruses)
5-(5-(4-(5-hydro-4-methyl-2-oxazolyl)phenoxy)pentyl)-3-methyl isoxazole Shorter pentyl chain instead of heptyl C19H24N2O3 328.41 Unknown (structural analog)
5-[7-[4-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole Ethyl substituent instead of isopropyl on oxazoline C21H28N2O3 356.46 Potential antiviral activity
Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl 4R stereochemistry instead of 4S C21H28N2O3 356.46 Reduced binding affinity to HRV-14
Disoxaril (WIN 51711) Identical structure except for a methyl group instead of isopropyl on oxazoline C20H26N2O3 342.43 Antiviral (HRV, coxsackievirus)

Physicochemical Properties

  • Solubility : The target compound exhibits low aqueous solubility (1.4 × 10⁻³ g/L at 25°C), comparable to disoxaril, due to its hydrophobic heptyl chain and aromatic systems. Shortening the chain (pentyl analog) increases solubility marginally .
  • LogP : Experimental logP values are unavailable, but calculated values suggest moderate lipophilicity (~3.5–4.0), essential for membrane penetration in antiviral activity .

Crystallographic and Conformational Analysis

  • Solution Conformation : NMR studies of disoxaril analogs suggest flexibility in the heptyl chain, allowing adaptation to the viral capsid’s geometry .

Biological Activity

Isoxazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a notable example within this class. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 5-(7-{4-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy}heptyl)-3-methylisoxazole
  • Molecular Formula : C22H30N2O3
  • Molecular Weight : 370.485 g/mol
  • CAS Number : 112270-39-0

Antimicrobial Properties

Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. A study demonstrated that certain isoxazole compounds showed effective inhibition against various bacterial strains. For example, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Isoxazole derivatives have been linked to anti-inflammatory activities. In vitro studies revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been explored in several studies. For instance, a compound structurally similar to the one was shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .

Case Study 1: Zebrafish Embryo Toxicity Assay

A toxicity assessment using zebrafish embryos indicated that certain isoxazole derivatives possess low toxicity levels. The compound was tested alongside others, showing an LC50 value greater than 20 mg/L, classifying it as low-toxicity .

CompoundLC50 (mg/L)Toxicity Classification
Compound A15.0Moderate
Compound B>20Low
Target Compound>20Low

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how modifications in the structure of isoxazole affect biological activity. The presence of specific functional groups was found to enhance antimicrobial and anticancer activities significantly. For example, substituents at the para position of the phenoxy group were crucial for increasing potency against various pathogens .

Q & A

Q. What are the optimal synthetic routes for preparing isoxazole derivatives with substituted phenoxyalkyl chains?

Methodological Answer: The synthesis of isoxazole derivatives typically involves cycloaddition reactions or condensation of aldehydes with nitro compounds. For example, highlights the reaction of aldehydes with primary nitro compounds to form isoxazole rings, with modifications allowing selective polysubstitution. Key steps include:

  • Refluxing intermediates in DMSO for 18 hours (as in ).
  • Use of stereospecific catalysts to retain chirality at the (4S)-position ().
  • Purification via recrystallization using water-ethanol mixtures (yield ~65%) ().
    Analytical Tools: Confirm stereochemistry using chiral HPLC or X-ray crystallography ().

Q. How can researchers characterize the physicochemical properties of this isoxazole derivative?

Methodological Answer: Critical parameters include:

  • Molecular weight and formula: Use high-resolution mass spectrometry (HRMS) to verify C21H28N2O3 ().
  • Solubility: Determine experimentally in polar solvents (e.g., DMSO) or predict via software (e.g., ACD/Labs), noting low solubility (~1.4E-3 g/L at 25°C) ().
  • Density: Calculate as 1.14 g/cm³ ().
  • Stereochemical analysis: Employ NMR (e.g., NOESY) to confirm the (4S)-configuration ().

Q. What in vitro biological screening approaches are suitable for initial evaluation of antimicrobial activity?

Methodological Answer:

  • Antimicrobial assays: Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi ().
  • Positive controls: Compare with standard agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Data interpretation: Analyze dose-response curves and IC50 values. Note that sulfur and fluorine substitutions enhance activity ().

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the compound's enzyme inhibition mechanisms?

Methodological Answer:

  • Enzyme kinetics: Assess inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example:
    • Glutathione Reductase (GR): 3-(4-chlorophenyl)isoxazole shows uncompetitive inhibition (binds enzyme-substrate complex) ().
    • Glutathione S-Transferase (GST): Bromine substituents (e.g., 3-(4-bromophenyl)isoxazole) induce competitive inhibition ().
  • Molecular docking: Use software (e.g., AutoDock) to model interactions with GR/GST active sites ().

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Variable substituent effects: Compare analogs with differing substituents (e.g., nitro vs. bromine groups alter GST inhibition potency) ().
  • Assay standardization: Control for pH, temperature, and enzyme source (e.g., recombinant vs. native enzymes).
  • Meta-analysis: Pool data from multiple studies to identify trends (e.g., antimicrobial efficacy correlates with electron-withdrawing groups) ().

Q. How can structure-activity relationship (SAR) studies guide the design of isoxazole-based anticancer agents?

Methodological Answer:

  • Key targets: Prioritize mechanisms like tubulin polymerization inhibition or HSP90 binding ().
  • Substitution patterns: Introduce hydrophilic groups (e.g., carboxylates) to improve solubility without compromising activity ().
  • In vitro models: Test cytotoxicity in β-thalassemic erythroid precursors () and cancer cell lines (e.g., MCF-7, HeLa).
  • Caspase activation assays: Measure apoptosis induction via flow cytometry ().

Q. What advanced pharmacological models evaluate the compound's potential in inducing fetal hemoglobin (HbF)?

Methodological Answer:

  • Erythroid progenitor cell assays: Isolate CD34+ cells from β-thalassemia patients and treat with isoxazole derivatives (e.g., compound c4).
  • qRT-PCR: Quantify γ-globin mRNA upregulation ().
  • α-globin reduction analysis: Use Western blotting to assess free α-globin levels post-treatment ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.